molecular formula C10H15ClN2O2 B12313254 N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide hydrochloride

N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide hydrochloride

Cat. No.: B12313254
M. Wt: 230.69 g/mol
InChI Key: YASUMMCCKKKUNT-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide hydrochloride is a chemical compound with the molecular formula C10H14N2O2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a methoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzyl chloride and 2-methoxyacetamide.

    Reduction: The nitro group in 3-nitrobenzyl chloride is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Acylation: The resulting 3-(aminomethyl)benzylamine is then acylated with 2-methoxyacetyl chloride to form N-[3-(aminomethyl)phenyl]-2-methoxyacetamide.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The methoxyacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

  • N-[3-(aminomethyl)phenyl]methanesulfonamide hydrochloride
  • N-[3-(aminomethyl)phenyl]-N,N-dimethylamine

Comparison: N-[3-(aminomethyl)phenyl]-2-methoxyacetamide hydrochloride is unique due to the presence of the methoxyacetamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and bioactivity profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]-2-methoxyacetamide;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-14-7-10(13)12-9-4-2-3-8(5-9)6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H

InChI Key

YASUMMCCKKKUNT-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=CC(=C1)CN.Cl

Origin of Product

United States

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